molecular formula C7H6Cl2O2 B054260 Bicyclo[1.1.1]pentane-1,3-dicarbonyl dichloride CAS No. 115913-31-0

Bicyclo[1.1.1]pentane-1,3-dicarbonyl dichloride

Cat. No. B054260
M. Wt: 193.02 g/mol
InChI Key: UJCYQVOGBMCBSI-UHFFFAOYSA-N
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Description

Bicyclo[1.1.1]pentane-1,3-dicarbonyl dichloride is an organic compound . It is a derivative of Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (BCP), which is a high-value bioisostere for 1,4-disubstituted phenyl rings, internal alkynes, and the tert-butyl group .


Synthesis Analysis

The synthesis of Bicyclo[1.1.1]pentane-1,3-dicarbonyl dichloride involves a photochemical addition of propellane to diacetyl, which allows the construction of the Bicyclo[1.1.1]pentane (BCP) core . This is followed by a haloform reaction of the formed diketone, which affords Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid .


Molecular Structure Analysis

The molecular structure of Bicyclo[1.1.1]pentane-1,3-dicarbonyl dichloride consists of three rings of four carbon atoms each . It contains a total of 18 bonds, including 12 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, 3 four-membered rings, and 2 acyl halogenides .


Chemical Reactions Analysis

The chemical reactions involving Bicyclo[1.1.1]pentane-1,3-dicarbonyl dichloride are quite selective. For instance, the free radical chlorination of Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid can easily introduce up to four chlorine atoms without damaging the strained bicyclic cage .

Scientific Research Applications

  • Aminoalkylation of Propellane : The synthesis of 3-alkylbicyclo[1.1.1]pentan-1-amines from [1.1.1]propellane, which involves aminoalkylation, has been developed. This method is significant for incorporating pharmaceutically relevant amines into the bicyclo[1.1.1]pentane scaffold, streamlining the synthesis of important building blocks (Hughes et al., 2019).

  • Radical Acylation with Aldehydes : A method for radical acylation of [1.1.1]propellane with aldehydes, yielding bicyclo[1.1.1]pentane ketones, has been developed. This is crucial for drug discovery, allowing late-stage modification of bioactive molecules (Li et al., 2022).

  • Synthesis of Bicyclo[1.1.1]pentane Trifluoroborate Salts : A continuous flow-enabled synthesis method for bench-stable bicyclo[1.1.1]pentane trifluoroborate salts has been developed, which is important for C(sp2)-C(sp3) cross-coupling in medicinal chemistry (VanHeyst et al., 2020).

  • Structures and Energies of Ions Derived from Bicyclo[1.1.1]pentane : Investigation into the structures and energies of various ions derived from bicyclo[1.1.1]pentane provides foundational knowledge for understanding its chemical properties (Wiberg et al., 1992).

  • Selenoether and Thioether Functionalized Bicyclo[1.1.1]pentanes : An efficient method for preparing selenoether and thioether functionalized bicyclo[1.1.1]pentanes, contributing to the diversity of bioisosteres in drug design (Wu et al., 2020).

  • Enantioselective C–H Functionalization : The enantioselective C–H functionalization of bicyclo[1.1.1]pentanes opens the way for creating chiral substituted bicyclo[1.1.1]pentanes, significant in pharmaceutical chemistry (Garlets et al., 2020).

  • High Energy Density Materials (HEDMs) : Research on polynitrobicyclo[1.1.1]pentanes explores their potential as HEDMs, highlighting their high detonation characteristics and stability for defense applications (Ghule et al., 2011).

Future Directions

The future directions in the research of Bicyclo[1.1.1]pentane-1,3-dicarbonyl dichloride involve the development of more efficient synthesis methods and the exploration of its potential applications in medicinal chemistry . For instance, the BCP motif has increasingly received attention as a bioisosteric replacement of benzene rings due to its ability to improve the physicochemical properties of prospective drug candidates .

properties

IUPAC Name

bicyclo[1.1.1]pentane-1,3-dicarbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2O2/c8-4(10)6-1-7(2-6,3-6)5(9)11/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJCYQVOGBMCBSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C(=O)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20602202
Record name Bicyclo[1.1.1]pentane-1,3-dicarbonyl dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20602202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bicyclo[1.1.1]pentane-1,3-dicarbonyl dichloride

CAS RN

115913-31-0
Record name Bicyclo[1.1.1]pentane-1,3-dicarbonyl dichloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115913-31-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bicyclo[1.1.1]pentane-1,3-dicarbonyl dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20602202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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